molecular formula C16H28O7 B15073503 (2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(1R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid

(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(1R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid

Cat. No.: B15073503
M. Wt: 332.39 g/mol
InChI Key: CLJGMBYGTHRUNF-NPNHLSTRSA-N
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Description

(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(1R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple hydroxyl groups and a carboxylic acid functional group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(1R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of the molecule. Common synthetic routes may include the use of protecting groups for the hydroxyl functionalities, followed by selective oxidation and esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(1R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carboxylic acid group may produce primary alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, (2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(1R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid may be used to study enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring molecules.

Medicine

In medicine, this compound has potential applications in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds. Its unique structure may allow for the design of novel therapeutic agents.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its functional groups make it suitable for use in polymer synthesis and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(1R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include metabolic processes and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other polyhydroxy carboxylic acids and their derivatives, such as:

  • (2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylic acid
  • (2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-ethoxyoxane-2-carboxylic acid

Uniqueness

The uniqueness of (2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(1R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid lies in its specific stereochemistry and the presence of the cyclohexyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H28O7

Molecular Weight

332.39 g/mol

IUPAC Name

(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(1R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C16H28O7/c1-7(2)9-5-4-8(3)6-10(9)22-16-13(19)11(17)12(18)14(23-16)15(20)21/h7-14,16-19H,4-6H2,1-3H3,(H,20,21)/t8?,9?,10-,11+,12+,13+,14-,16+/m1/s1

InChI Key

CLJGMBYGTHRUNF-NPNHLSTRSA-N

Isomeric SMILES

CC1CCC([C@@H](C1)O[C@@H]2[C@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O)O)O)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C

Origin of Product

United States

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